3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Description
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a benzamide derivative featuring a bromo substituent at the 3-position of the benzoyl group and a [1,3]oxazolo[4,5-b]pyridine moiety attached to a 2-methylphenyl ring. The oxazolo[4,5-b]pyridine core contributes to π-π stacking and hydrogen-bonding interactions in biological systems, while the bromo group may enhance lipophilicity and target binding .
Properties
IUPAC Name |
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c1-12-7-8-14(20-24-18-17(26-20)6-3-9-22-18)11-16(12)23-19(25)13-4-2-5-15(21)10-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAAAXMHTCBXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362312 | |
| Record name | ZINC01216616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-68-1 | |
| Record name | ZINC01216616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. For instance, oxazole derivatives can be synthesized by silver triflate catalyzed cyclization reaction with various amides . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide (NBS): for bromination.
Silver triflate: for catalyzing cyclization reactions.
Hydrogen gas: for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. The bromine atom can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following section compares the target compound with structurally related analogues, focusing on substituent effects, biological activity, and physicochemical properties.
Substituted Benzamides with Oxazolo[4,5-b]pyridine Moieties
Table 1: Structural and Activity Comparison of Selected Analogues
Key Observations:
- Bromo vs.
- Methoxy Groups : The 3,4,5-trimethoxy derivative (C23H21N3O5) may exhibit enhanced hydrogen-bonding interactions due to methoxy oxygen atoms, though its biological activity remains less characterized .
- Chloro and Heterocyclic Modifications : The furan-carboxamide analogue (C19H13ClN3O3) demonstrates improved antikinetoplastid activity, suggesting that heterocyclic replacements (e.g., furan) can refine target selectivity .
Oxazole- and Imidazole-Based Analogues
Table 2: Non-Benzamide Analogues with Oxazolo[4,5-b]pyridine Cores
Key Observations:
- Oxazole-Carboxamide vs. Benzamide : The oxazole-carboxamide analogue (C16H10N4O3) has a smaller molecular weight (306.28 g/mol) than the target compound, which may enhance membrane permeability .
- Benzoxazole Hybrids: Compounds like 3-[4-(1,3-benzoxazol-2-ylamino)phenyl]oxazolo[4,5-b]pyridin-2-one exhibit extended aromatic systems, likely improving affinity for ATP-binding pockets in kinases .
- Lipid Derivatives : CAY10400’s long alkyl chain (C21H29N3O5) suggests applications in lipid-mediated pathways, diverging from the benzamide-based target compound’s scope .
Quantitative Structure-Activity Relationship (QSAR) Insights
highlights QSAR models for 3-(oxazolo[4,5-b]pyridin-2-yl)anilides and pyridyl benzamides, emphasizing the roles of:
- Electrostatic Descriptors: Electron-withdrawing groups (e.g., NO2, Br) enhance activity by modulating charge distribution.
- Steric Effects : Bulky substituents (e.g., trimethoxy) may hinder binding in compact active sites.
- Hydrogen-Bond Acceptors: Methoxy and carbonyl groups improve interactions with trypanosomal targets .
Biological Activity
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a bromine atom attached to a benzamide structure, with an oxazole-pyridine moiety that enhances its biological activity. The unique arrangement of functional groups allows it to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa at low concentrations (e.g., MIC = 0.21 µM) .
- Fungal Activity : The compound has demonstrated antifungal effects against various strains, including those from the Candida genus .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on human cell lines. The results suggest:
- MTT Assay : The compound exhibits varying degrees of cytotoxicity against different cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The oxazole and pyridine rings are known to interact with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways involved in disease progression .
- Binding Interactions : Molecular docking studies reveal that the compound forms strong interactions with target proteins such as DNA gyrase. These interactions include hydrogen bonds and pi-stacking interactions that are crucial for its antibacterial activity .
Data Table of Biological Activities
| Activity Type | Target Organism | MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | Escherichia coli | 0.21 | Potent activity against Gram-negative bacteria |
| Antifungal | Candida spp. | Varies | Effective against multiple fungal strains |
| Cytotoxicity | Human cell lines (e.g., HaCat) | Varies | Shows promising anticancer potential |
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
